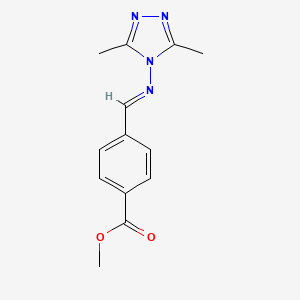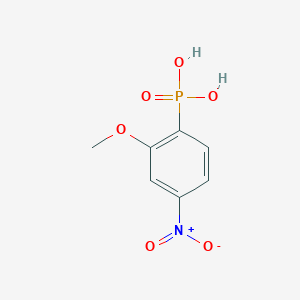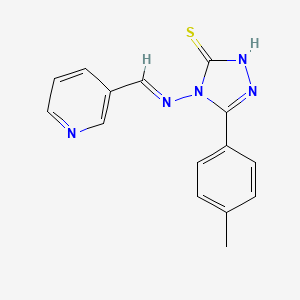
bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C25H16Cl2O6S2 and a molecular weight of 547.437 g/mol . This compound is characterized by the presence of two chlorophenyl groups attached to a fluorene core, which is further substituted with two sulfonate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the introduction of chlorophenyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The chlorophenyl groups are then introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonate groups or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace the chlorophenyl groups or to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorene compounds .
Scientific Research Applications
Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong interactions with positively charged sites on proteins, while the chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) 9H-fluorene-2,7-disulfonate
- Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
- Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate
Uniqueness
Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the chlorophenyl groups and the sulfonate groups on the fluorene core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
302904-41-2 |
|---|---|
Molecular Formula |
C25H16Cl2O6S2 |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H16Cl2O6S2/c26-22-5-1-3-7-24(22)32-34(28,29)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)35(30,31)33-25-8-4-2-6-23(25)27/h1-12,14-15H,13H2 |
InChI Key |
DFRZQJSQKJCASV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3Cl)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11973097.png)
![7,9-Dichloro-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973098.png)
![methyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973099.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11973100.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973121.png)


![5-(4-bromophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11973139.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11973141.png)


